NSC59984

Übersicht

Beschreibung

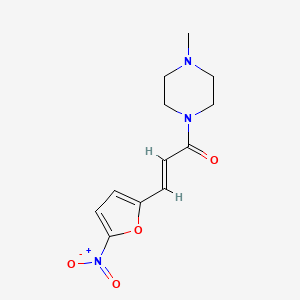

NSC59984 is a small-molecule compound known for its ability to restore the p53 pathway signaling and induce antitumor effects, particularly in colorectal cancer cells. The compound is identified by its chemical name (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2yl)prop-2-en-1-one . This compound has gained attention due to its unique mechanism of targeting mutant p53 proteins, which are commonly found in over 50% of human cancers .

Vorbereitungsmethoden

The synthesis of NSC59984 involves a series of chemical reactions, starting with the preparation of the nitrofuran moiety. The synthetic route typically includes the following steps:

Formation of the nitrofuran ring: This involves the nitration of furan to produce 5-nitrofuran-2-carbaldehyde.

Condensation reaction: The 5-nitrofuran-2-carbaldehyde is then condensed with (E)-1-(4-methylpiperazin-1-yl)prop-2-en-1-one under specific reaction conditions to form this compound.

Industrial production methods for this compound are not widely documented, but the synthesis generally follows similar steps with optimization for large-scale production.

Analyse Chemischer Reaktionen

Chemical Reactions of NSC59984

-

Oxidation: The nitrofuran moiety of this compound can undergo oxidation reactions, leading to the formation of reactive oxygen species (ROS). High cellular ROS increases the efficacy of this compound in targeting mutant p53 degradation and antitumor effects.

-

Reduction: The nitro group in the nitrofuran ring can be reduced under specific conditions.

-

Michael Addition: this compound reacts with thiols via a Michael addition at the α-carbon. Covalent modification of p53 Cys124 and Cys229 has been observed following in vitro reaction and upon treatment of cells .

-

Substitution: this compound can participate in substitution reactions, particularly involving the piperazine ring.

Reagents and Conditions

Common reagents and conditions used in the chemical reactions of this compound include:

-

Oxidizing agents like hydrogen peroxide for oxidation.

-

Reducing agents like sodium borohydride for reduction.

-

L-buthionine sulphoximine (BSO), enhances ROS production in this compound-treated cells .

-

N-acetyl cysteine (NAC), inhibits the activity of this compound .

Products

The major products formed from the chemical reactions of this compound depend on the specific conditions and reagents used. These can include:

Impact on Cellular Metabolism

This compound has demonstrated p53-dependent effects on cellular metabolism . Treatment with this compound has been shown to:

Wissenschaftliche Forschungsanwendungen

Research indicates that NSC59984 exhibits significant biological activity against various cancer cell lines, particularly those harboring mutant p53. Key findings include:

- Induction of Apoptosis : this compound has been shown to increase mRNA levels of pro-apoptotic factors such as p21, Noxa, and Puma in cancer cells .

- Cell Proliferation Inhibition : In vitro studies demonstrated dose-dependent inhibition of cell proliferation in human colorectal cancer cell lines (SW480 and DLD-1) with EC50 values ranging from 8.38 to 110.49 µM .

- Tumor Growth Suppression : In vivo studies using nude mice bearing DLD-1 xenografts revealed a significant reduction in tumor weight (34% decrease) following treatment with this compound at a dose of 45 mg/kg .

Research Applications

This compound has diverse applications across various fields of scientific research:

Cancer Research

- Targeting Mutant p53 : The compound is being investigated as a therapeutic agent for cancers characterized by mutant p53, such as colorectal and pancreatic cancers. Its ability to restore wild-type p53 function offers a novel approach to overcoming therapeutic resistance .

- Mechanistic Studies : Researchers utilize this compound to explore the underlying mechanisms of p53 signaling pathways and protein degradation processes, contributing to the understanding of tumor biology.

Cell Biology

- Signal Transduction Studies : this compound serves as a valuable tool for studying the roles of ROS and ERK signaling in cancer cell survival and death .

Drug Discovery

- Lead Compound Development : The compound is being explored as a lead candidate for developing new anticancer therapies aimed at restoring p53 function in tumors .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

Wirkmechanismus

NSC59984 exerts its effects by targeting mutant p53 proteins and restoring the wild-type p53 signaling pathway. The mechanism involves:

Degradation of mutant p53: This compound promotes the degradation of mutant p53 proteins through the ubiquitin-proteasome pathway.

Activation of p73: The compound activates p73, a protein that can compensate for the loss of p53 function, leading to cell death in cancer cells.

Induction of ROS: This compound increases the levels of reactive oxygen species, which further contributes to the degradation of mutant p53 and the induction of cell death.

Vergleich Mit ähnlichen Verbindungen

(E)-1-(4-Methylpiperazin-1-yl)-3-(5-Nitrofuran-2-yl)prop-2-en-1-on ist einzigartig in seiner doppelten Fähigkeit, mutantes p53 abzubauen und die Signalübertragung des p53-Signalwegs wiederherzustellen. Ähnliche Verbindungen umfassen:

APR-246: Diese Verbindung reaktiviert mutantes p53, indem sie kovalent an Cysteinreste im p53-Protein bindet.

NSC59984 zeichnet sich durch seine spezifische Ansprache der ROS-ERK2-MDM2-Achse aus, was seine Wirksamkeit beim Abbau von mutantem p53 und der Induktion von Zelltod verstärkt .

Biologische Aktivität

NSC59984 is a small molecule that has garnered significant attention due to its potential as an anti-cancer therapeutic agent, specifically targeting mutant p53 proteins, which are prevalent in various cancers. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cancer cells, and relevant research findings.

This compound primarily functions by restoring wild-type p53 signaling pathways and inducing degradation of mutant p53 proteins. The compound has been shown to activate p73, a transcription factor that can initiate apoptosis in cells expressing mutant p53. This dual action makes this compound a promising candidate for cancer therapy.

- Restoration of p53 Signaling : this compound restores the function of wild-type p53 by activating p73, which leads to the transcription of pro-apoptotic genes such as p21, Puma, and Noxa .

- Degradation of Mutant p53 : The compound promotes the degradation of mutant p53 through the MDM2-mediated ubiquitin-proteasome pathway. This process is crucial as mutant p53 often acts as a proto-oncogene, contributing to tumorigenesis and resistance to therapies .

In Vitro Studies

Numerous studies have demonstrated the efficacy of this compound in various cancer cell lines:

- Colorectal Cancer : In colorectal cancer cells (e.g., SW480 and DLD-1), treatment with this compound resulted in significant upregulation of wild-type p53 levels and downregulation of mutant p53. The compound induced cell death in these cancer cells with minimal effects on normal cells .

- Esophageal Adenocarcinoma : Research indicated that this compound had enhanced effects on cell lines harboring specific mutations like R248W in TP53. The treatment led to increased reactive oxygen species (ROS) production and altered metabolic pathways, favoring apoptosis over survival .

In Vivo Studies

In animal models, this compound demonstrated a notable ability to inhibit tumor growth associated with mutant p53:

- Xenograft Models : this compound significantly inhibited the growth of colon tumor xenografts in mice, showcasing its potential for clinical application in treating cancers with mutant p53 .

Data Summary

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Case Study 1: Colorectal Cancer Patient-Derived Cells

In a study involving patient-derived colorectal cancer cells with mutant TP53, treatment with this compound led to a marked increase in apoptosis markers and decreased cell viability. This suggests that this compound could be effective in personalized medicine approaches for patients with specific TP53 mutations.

Case Study 2: Combination Therapy

This compound was evaluated in combination with other chemotherapeutic agents such as CPT11 (Irinotecan). The combination therapy showed synergistic effects, enhancing cell death rates compared to monotherapy, indicating a potential strategy for overcoming resistance in mutant p53-expressing tumors .

Eigenschaften

IUPAC Name |

(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKTRIGNWBRHBFV-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.